1-Isothiocyanato-2-methanesulfonylethane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-2-methanesulfonylethane can be synthesized through various methods. One common approach involves the reaction of appropriate amines with thiophosgene or carbon disulfide under controlled conditions . The reaction typically requires an inert atmosphere and specific temperature ranges to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanato-2-methanesulfonylethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different sulfur-containing compounds.
Substitution: It can participate in substitution reactions, where the isothiocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include sulfonyl derivatives, reduced sulfur compounds, and substituted isothiocyanates .
Scientific Research Applications
1-Isothiocyanato-2-methanesulfonylethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isothiocyanato-2-methanesulfonylethane involves its interaction with molecular targets and pathways within cells. It can activate transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and heat shock factor 1 (HSF1), leading to the induction of stress response pathways that restore cellular redox and protein homeostasis . This contributes to its anti-inflammatory and antioxidative properties .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Sulforaphane
- Phenyl ethyl isothiocyanate
- Allyl isothiocyanate
Comparison: 1-Isothiocyanato-2-methanesulfonylethane is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-isothiocyanato-2-methylsulfonylethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2/c1-9(6,7)3-2-5-4-8/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVHQFMYBFOZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086228-14-9 |
Source
|
Record name | 1-isothiocyanato-2-methanesulfonylethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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